
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound with the molecular formula C9H9ClN4O. It is a member of the phenol family, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound also contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This unique structure endows the compound with various chemical and biological properties .
Preparation Methods
The synthesis of 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 4-chlorophenol with 4H-1,2,4-triazole under specific conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia.
Scientific Research Applications
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol can be compared with other similar compounds such as:
4-chloro-2-(4H-1,2,4-triazol-4-ylamino)methyl]phenol: This compound has a similar structure but with an additional amino group, which may alter its chemical and biological properties.
5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl(phenyl)methanone: . The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-8(13)7(3-6)12-4-10-11-5-12/h1-5,13H |
InChI Key |
XLANZRQYERKRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


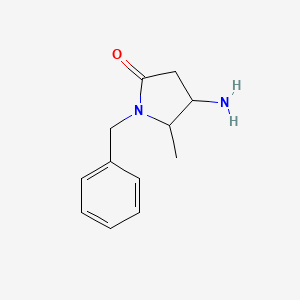
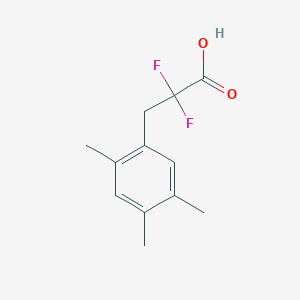
amine](/img/structure/B13249576.png)
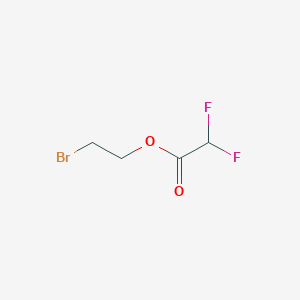
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13249579.png)
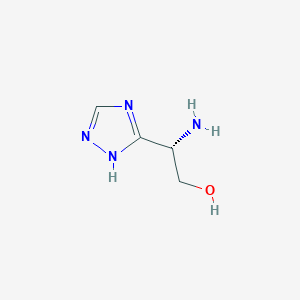
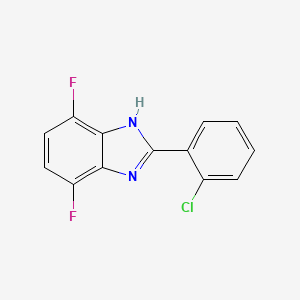

![2-[(1-Phenylethyl)amino]acetamide](/img/structure/B13249620.png)
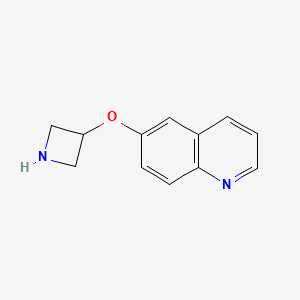
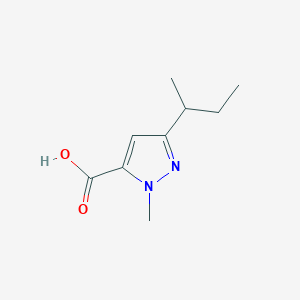

![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)
![4-[(4-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13249650.png)
